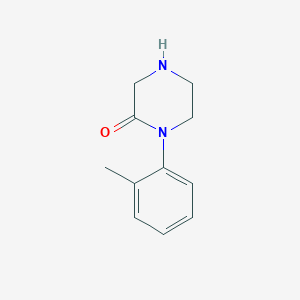

1-(2-Methylphenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

150705-53-6 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2-methylphenyl)piperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-9-4-2-3-5-10(9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 |

InChI Key |

JIVAIAVOPGOQMG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCNCC2=O |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2=O |

Synonyms |

Piperazinone, 1-(2-methylphenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Methylphenyl Piperazin 2 One and Analogues

Retrosynthetic Analysis Approaches for the Piperazin-2-one (B30754) Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. scribd.com For the piperazin-2-one core, a primary disconnection strategy involves breaking the two amide bonds. This leads to two main synthetic approaches: one starting from a diamine and a dicarbonyl equivalent, and another from an amino acid and an aminoethylating agent.

A common retrosynthetic approach for N-substituted piperazin-2-ones involves disconnecting the N1-C2 and N4-C5 bonds, suggesting a cyclization reaction between a 1,2-diamine and an α-haloacetyl halide or a related two-carbon electrophile. Alternatively, disconnection of the N1-C6 and C2-N4 bonds points towards a strategy involving the cyclization of an N-(2-aminoethyl)amino acid derivative. These disconnections provide a logical framework for devising various synthetic routes.

Classical Cyclization Techniques for Piperazin-2-one Ring Formation

The formation of the piperazin-2-one ring is a critical step in the synthesis of these heterocyclic compounds. Classical cyclization techniques remain a cornerstone of these synthetic efforts, with condensation reactions and amide bond formation strategies being particularly prominent.

Condensation Reactions in Piperazinone Synthesis

Condensation reactions are a fundamental tool for the construction of the piperazin-2-one ring. These reactions typically involve the formation of two new bonds in a single or stepwise manner to close the heterocyclic ring.

One notable method involves the reaction of N-substituted ethylenediamines with α-ketoesters. For instance, the condensation of N-methylethylenediamine with methyl benzoylformate in the presence of acetic acid yields 1-methyl-3-phenyl-3,4-dehydropiperazin-2-one, which can be subsequently reduced to the corresponding piperazin-2-one. google.com Another approach utilizes a multicomponent reaction, such as the Ugi condensation, which can generate highly substituted piperazinones in a single step from an amine, an aldehyde, a carboxylic acid, and an isocyanide. acs.orgconsensus.app A solid-phase synthesis of piperazinones has also been developed using a disrupted Ugi condensation. acs.org

A one-pot domino reaction sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org This method starts from commercially available aldehydes and (phenylsulfonyl)acetonitrile. acs.org

Amide Bond Formation and Ring Closure Strategies

The formation of an amide bond followed by an intramolecular cyclization is a widely used and versatile strategy for synthesizing the piperazin-2-one core. luxembourg-bio.com This approach often involves the acylation of a suitably protected ethylenediamine (B42938) derivative with an α-haloacetyl halide, followed by intramolecular nucleophilic substitution to close the ring.

A common method involves the reaction of an N-substituted ethylenediamine with chloroacetyl chloride. The resulting chloroacetamide intermediate can then undergo intramolecular cyclization under basic conditions to afford the desired piperazin-2-one. This strategy is adaptable and allows for the introduction of various substituents on the nitrogen atoms.

Another strategy involves the Dieckmann cyclization of a precursor of the type CH₂(N(R)C(O)CH₂N(R')CO₂Ph). nih.gov In this reaction, the terminal methylene (B1212753) group, activated by a suitable group, attacks the phenyl carbamate (B1207046) carbonyl to form the piperazine-2,5-dione, which can be selectively reduced to a piperazin-2-one. nih.gov

Strategies for Introducing the 2-Methylphenyl Moiety

The introduction of the 2-methylphenyl group onto the piperazin-2-one scaffold can be accomplished either by functionalizing a pre-formed piperazin-2-one ring or by incorporating the aryl group into one of the precursors before the cyclization step.

N-Alkylation and Arylation Methods on Piperazin-2-one

Direct N-arylation of the piperazin-2-one core is a common method for introducing the 2-methylphenyl group. This can be achieved through several metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of piperazines and their derivatives. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) with piperazin-2-one. Nickel-catalyzed N-arylation has also been shown to be effective for the selective mono-arylation of piperazine (B1678402) with aryl chlorides. researchgate.net

Copper-catalyzed Ullmann condensation is another classical method for N-arylation, though it often requires harsher reaction conditions compared to palladium-catalyzed methods. nih.gov Reductive amination can also be employed, where piperazin-2-one is reacted with 2-methylbenzaldehyde (B42018) in the presence of a reducing agent like sodium triacetoxyborohydride.

| Arylation Method | Catalyst/Reagent | Substrate | Product | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Piperazin-2-one, 2-halotoluene | 1-(2-Methylphenyl)piperazin-2-one | nih.gov |

| Nickel-Catalyzed Arylation | Nickel catalyst, 2,2'-bipyridine (B1663995) ligand | Piperazin-2-one, 2-chlorotoluene | This compound | researchgate.net |

| Reductive Amination | Sodium triacetoxyborohydride | Piperazin-2-one, 2-methylbenzaldehyde | This compound | nih.gov |

Precursor Functionalization and Subsequent Cyclization

An alternative and often more convergent strategy involves the synthesis of a precursor that already contains the 2-methylphenyl group, followed by cyclization to form the piperazin-2-one ring.

One such approach starts with the reaction of 2-methylaniline (o-toluidine) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a suitable solvent like diethylene glycol monomethyl ether to form N-(2-methylphenyl)piperazine. researchgate.netresearchgate.net This intermediate can then be selectively oxidized at the 2-position to yield this compound.

Another method involves the reaction of N-(2-methylphenyl)ethylenediamine with an appropriate two-carbon electrophile, such as chloroacetyl chloride or a glyoxylate (B1226380) derivative, to construct the piperazin-2-one ring. For example, reacting N-(2-methylphenyl)ethylenediamine with ethyl chloroacetate (B1199739) would lead to an intermediate that can be cyclized to this compound.

A cascade, metal-promoted transformation has been reported that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity. thieme-connect.com

| Precursor | Reagent for Cyclization | Product | Reference |

| N-(2-Methylphenyl)piperazine | Oxidizing Agent | This compound | researchgate.netresearchgate.net |

| N-(2-Methylphenyl)ethylenediamine | Chloroacetyl chloride | This compound | |

| Chloro allenylamide, primary amine, 2-iodotoluene | Palladium catalyst | Substituted piperazinone | thieme-connect.com |

Stereoselective Synthesis Approaches for Chiral Piperazin-2-one Derivatives

The development of stereoselective methods to produce chiral piperazin-2-ones is of high interest for the creation of new therapeutic agents. Traditional methods have often relied on "chiral pool" techniques, which utilize readily available chiral starting materials like amino acids. dicp.ac.cn However, the demand for more efficient and versatile methods has driven the development of asymmetric catalytic strategies.

Several catalytic asymmetric approaches have been successfully employed for the synthesis of chiral piperazin-2-ones:

Palladium-Catalyzed Asymmetric Hydrogenation: A notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This process provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org The reaction has been shown to be scalable, maintaining high yield and enantiomeric excess (ee) at the gram scale. For instance, the hydrogenation of various 5,6-disubstituted pyrazin-2-ols can yield the corresponding piperazin-2-ones in good yields and with enantiomeric excesses ranging from 84–90%.

Palladium-Catalyzed Asymmetric Allylic Alkylation: The Stoltz group developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation: Another successful approach is the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones, which also affords chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn

One-Pot Asymmetric Synthesis: A one-pot, three-step sequential protocol has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This method, starting from commercial aldehydes and employing cinchona alkaloid-based catalysts, can produce piperazin-2-ones in good to high yields and enantioselectivities (up to 96% ee). acs.org The process involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as (R)-(-)-phenylglycinol, has been reported for the asymmetric synthesis of compounds like (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov

These methods highlight the progress in creating stereochemically diverse chiral piperazin-2-one derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Piperazin-2-ones

| Catalytic System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium/Ligand | Pyrazin-2-ols | Disubstituted Piperazin-2-ones | 84-90% | |

| Palladium/Ligand | N-Protected Piperazin-2-ones | α-Tertiary Piperazin-2-ones | High | nih.gov |

| Iridium/Ligand | Unsaturated Piperazin-2-ones | Chiral Piperazin-2-ones | Good | dicp.ac.cn |

| Cinchona Alkaloid Catalyst | Aldehydes | 3-Aryl/Alkyl Piperazin-2-ones | Up to 96% | acs.org |

Advanced Synthetic Protocols and Green Chemistry Considerations

Recent advancements in the synthesis of piperazin-2-ones have focused on improving efficiency, atom economy, and environmental friendliness. These advanced protocols often incorporate principles of green chemistry.

Cascade Reactions: A metal-promoted cascade approach for the synthesis of piperazin-2-ones has been described. thieme.de This methodology utilizes a chloro allenylamide, primary amines, and aryl iodides to create three bonds in a single step, introducing two points of diversity. thieme.de Such cascade reactions are highly efficient and valuable for creating libraries of biologically important piperazin-2-ones. thieme.de

Photoredox Catalysis: Photoredox catalysis has emerged as a sustainable and greener method for chemical synthesis. mdpi.com Both transition-metal-based and organic photocatalysts have been employed. mdpi.com For instance, an iridium-based photoredox catalyst has been used in a CarboxyLic Amine Protocol (CLAP) for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines. mdpi.com Notably, the organic photocatalyst carbazolyl dicyanobenzene (4CzIPN) also demonstrated high efficiency in this process. mdpi.com The use of organic photocatalysts is particularly advantageous as they can be synthesized from renewable materials and avoid the potential toxicity and cost associated with heavy metals. mdpi.com

Continuous Flow Synthesis: The transition of synthetic methods from batch to continuous flow conditions offers several advantages, including improved safety, scalability, and process control. The successful application of photoredox catalysis in flow for the synthesis of C-H functionalized piperazines highlights this trend. mdpi.com

Avoiding Toxic Reagents: A key aspect of green chemistry is the avoidance of toxic reagents. For example, the use of amino-acid-derived radical precursors through decarboxylation circumvents the need for substrates derived from toxic reagents like tin. mdpi.com

These advanced protocols not only provide more efficient routes to piperazin-2-one derivatives but also align with the growing need for sustainable chemical manufacturing.

Table 2: Advanced and Green Synthetic Protocols for Piperazine Derivatives

| Protocol | Key Features | Advantages | Reference |

|---|---|---|---|

| Cascade Reaction | Metal-promoted, three-bond formation in one step | High efficiency, introduces diversity | thieme.de |

| Photoredox Catalysis | Use of visible light and photocatalysts (metal or organic) | Sustainable, green, can use renewable materials | mdpi.com |

| Continuous Flow Synthesis | Reaction performed in a continuously flowing stream | Improved safety, scalability, and control | mdpi.com |

| Use of Non-Toxic Reagents | e.g., Amino-acid derived radical precursors | Improved sustainability, avoids hazardous materials | mdpi.com |

Mechanistic Elucidation of Biological Interactions of 1 2 Methylphenyl Piperazin 2 One Derivatives

Investigation of Molecular Target Interactions

The therapeutic potential of piperazine (B1678402) derivatives is largely attributed to their ability to interact with specific biological macromolecules, namely enzymes and receptors. researchgate.net Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective drug candidates.

Enzyme Inhibition Studies

Piperazine derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases. researchgate.net

Cholinesterases: Certain piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition can lead to increased acetylcholine levels in the synaptic cleft, a strategy employed in the management of Alzheimer's disease.

Carbonic Anhydrases: The inhibition of carbonic anhydrases (CAs) is a therapeutic strategy for conditions like glaucoma. nih.gov Some piperazine derivatives have demonstrated inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov For example, a series of chiral piperazines carrying a (2-hydroxyethyl) group and a 4-sulfamoylbenzoyl moiety, a known zinc-binding function, have shown potent hCA inhibition. nih.gov The interaction of these inhibitors with the zinc ion in the active site of the enzyme is a key aspect of their mechanism. nih.gov

Table 1: Examples of Enzyme Inhibition by Piperazine Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference |

| Chiral piperazines with (2-hydroxyethyl) group | Human Carbonic Anhydrases (hCAs) | Potent Inhibition | nih.gov |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | hCA I, hCA II, AChE, BChE | Inhibition | researchgate.net |

| 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides | Human Carbonic Anhydrases IX and XII | Selective Inhibition | doaj.org |

Receptor Binding Profiling

The interaction of piperazine derivatives with various receptors, particularly those in the central nervous system (CNS), is a significant area of research. researchgate.net

Neurotransmitter Receptors: Piperazine derivatives can act as agonists, antagonists, or modulators of several neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine (B1211576), and glutamate (B1630785) receptors. researchgate.net Their ability to modulate serotonergic and dopaminergic neurotransmission underlies their potential application in treating psychiatric disorders like depression, anxiety, and schizophrenia. researchgate.net

Sigma Receptors: Sigma (σ) receptors, initially misclassified as opioid receptors, are now recognized as unique proteins. nih.gov There are two main subtypes, σ1 and σ2, which are involved in a variety of cellular functions. nih.govnih.gov Several piperazine derivatives have been identified as potent ligands for sigma receptors. nih.gov The σ1 receptor, in particular, has been studied for its role in learning, memory, and mood regulation. nih.gov The interaction of piperazine derivatives with σ1 receptors can modulate intracellular calcium signaling and the activity of certain ion channels. nih.gov For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their σ1 and σ2 binding affinity. nih.gov

Table 2: Receptor Binding Profiles of Piperazine Derivatives

| Derivative Class | Receptor Target | Functional Activity | Potential Application | Reference |

| General Piperazine Derivatives | Serotonin (5-HT) Receptors | Agonist/Antagonist/Modulator | Antidepressant, Anxiolytic | researchgate.net |

| General Piperazine Derivatives | Dopamine Receptors | Agonist/Antagonist/Modulator | Antipsychotic | researchgate.net |

| 1-(2-aryl-2-adamantyl)piperazines | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Ligand | Antitumor | nih.gov |

| Piperazine-based conjugates | Histamine (B1213489) H3 and Sigma-1 (σ1) Receptors | Antagonist | Antinociceptive | nih.gov |

Cellular Level Investigations

Assays for Antiproliferative Effects on Cell Lines

A significant body of research has focused on the antiproliferative activity of piperazine derivatives against various cancer cell lines. researchgate.net These compounds have demonstrated the ability to inhibit the growth of tumor cells, often with some degree of selectivity over normal cells. researchgate.netnih.gov

For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been evaluated for their in vitro antitumor properties against several human cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), MIA PaCa2 (pancreatic cancer), and NCI-H1975 (non-small cell lung cancer). nih.gov Notably, some of these compounds exhibited significantly lower cytotoxicity towards normal human cell lines like HUVEC and NHDF. nih.gov Similarly, piperazine-substituted pyranopyridines have shown antiproliferative activity against a range of tumor cell lines. nih.gov Rhodanine-piperazine hybrids have also been investigated as potential anti-breast cancer agents, showing activity against cell lines such as MCF-7 and MDA-MB-231. mdpi.com

Table 3: Antiproliferative Activity of Piperazine Derivatives on Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 1-(2-aryl-2-adamantyl)piperazines | HeLa, MDA-MB-231, MIA PaCa2, NCI-H1975 | Antiproliferative activity | nih.gov |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Antiproliferative activity | nih.gov |

| Rhodanine-piperazine hybrids | MCF-7, MDA-MB-231, T47D, MDA-MB-468 | Cytotoxic effects | mdpi.com |

| Lipophilic polyamines with piperazine fragments | A-549, MCF7, HCT116 | Anticancer activity | researchgate.net |

Analysis of Cellular Pathways and Signaling Mechanisms

The biological effects of piperazine derivatives are often mediated through the modulation of specific cellular pathways and signaling cascades. researchgate.net

Research has shown that certain piperazine derivatives can influence key signaling pathways involved in cell proliferation, survival, and apoptosis. researchgate.net For instance, some derivatives have been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net Others have been shown to induce apoptosis in cancer cells. nih.gov

In the context of oxidative stress, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect SH-SY5Y cells from hydrogen peroxide-induced oxidative damage. nih.gov Mechanistic studies revealed that the most active compound decreased reactive oxygen species (ROS) production, stabilized mitochondrial membrane potential, and promoted cell survival through an IL-6/Nrf2 positive-feedback loop. nih.gov Furthermore, piperazine derivatives have been shown to enhance the permeability of epithelial cell monolayers by increasing myosin-mediated contraction and disrupting cell-cell contacts, providing insight into their role as permeation enhancers. researchgate.net

Mechanistic Insights into Broad Biological Activities

The diverse pharmacological effects of piperazine derivatives, including their anti-inflammatory, analgesic, and antihistaminic properties, are a result of their interactions with a wide array of biological targets. researchgate.netwisdomlib.orgresearchgate.net Their ability to modulate various receptors and enzymes allows them to influence multiple physiological processes. researchgate.net For example, the anti-inflammatory effects of some piperazine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. researchgate.net Their analgesic effects can be mediated by modulating pain pathways in the nervous system. researchgate.net The antihistaminic activity of certain derivatives stems from their interaction with histamine receptors. wisdomlib.orgresearchgate.net This versatility makes the piperazine scaffold a valuable framework in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Modulation of Inflammatory Mediators

The inflammatory response is a complex biological process involving a variety of mediators, including cytokines, chemokines, and enzymes such as cyclooxygenases (COXs). Various piperazine derivatives have been investigated for their potential to modulate these key players in inflammation.

Research on some piperazine compounds has demonstrated an ability to reduce the levels of pro-inflammatory cytokines. For instance, certain novel piperazine derivatives have been shown to significantly decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in inflammatory models. nih.govnih.gov This modulation of cytokines is a critical mechanism for controlling the inflammatory cascade.

Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a well-established strategy for anti-inflammatory therapy. Some piperazine-based compounds have been designed and evaluated as inhibitors of COX-2. nih.gov The piperazine scaffold is often utilized in the design of dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX), which are key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

While these findings relate to the broader class of piperazine derivatives, they suggest a potential avenue through which 1-(2-Methylphenyl)piperazin-2-one and its analogues could exert anti-inflammatory effects. However, without direct experimental evidence, this remains speculative.

Inhibition of Microbial Protein Synthesis or Growth Pathways

The piperazine nucleus is a common scaffold in the development of antimicrobial agents. nih.govnih.govnih.govnih.govnih.govrsc.org Derivatives of piperazine have been shown to exhibit a range of antimicrobial activities through various mechanisms.

One of the key mechanisms of action for some antimicrobial agents is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Certain quinolone-based antimicrobials that incorporate a piperazine ring have been shown to target DNA gyrase. nih.gov For example, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has demonstrated antimicrobial activity against Staphylococcus strains, with evidence suggesting that it inhibits DNA gyrase. nih.gov

Another target for antimicrobial piperazine derivatives is urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. Novel benzimidazole (B57391) derivatives containing a piperazine moiety have been synthesized and shown to be potent urease inhibitors. elsevierpure.combenthamscience.com

Additionally, some piperazine derivatives have been found to interfere with microbial growth by other means. For instance, a trisubstituted piperazin-2-one (B30754) derivative was identified as an inhibitor of adenovirus replication by selectively targeting viral DNA replication in the nucleus. nih.gov While this is an antiviral effect, it highlights the potential for piperazin-2-ones to interfere with microbial nucleic acid synthesis. The inhibition of protein synthesis is another major strategy for antibiotics, and while tetracyclines are known to inhibit protein synthesis by binding to the 30S ribosomal subunit, no direct evidence from the provided results links this compound to this specific mechanism. researchgate.net

Structure-Based Drug Design Principles Applied to Piperazin-2-ones

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize new drug candidates. This strategy has been applied to various classes of compounds, including those containing the piperazine and piperazin-2-one scaffolds, to enhance their therapeutic properties. nih.govnih.gov

For the development of anti-inflammatory agents, a structure-based approach can be used to design selective inhibitors of enzymes like COX-2. By analyzing the crystal structure of COX-2, medicinal chemists can design molecules that fit precisely into the active site of the enzyme, leading to potent and selective inhibition. Virtual screening of large compound libraries, including those containing piperazine derivatives, against the crystal structure of COX-2 has been employed to identify potential hits for further development. nih.gov

In the context of antimicrobial drug design, understanding the structure of the target enzyme is crucial. For example, in the design of DNA gyrase inhibitors, the piperazine moiety can be modified to optimize interactions with the enzyme's active site. nih.gov Similarly, for urease inhibitors, the design of novel piperazine-containing benzimidazole derivatives was guided by the need for effective interaction with the urease enzyme. elsevierpure.combenthamscience.com

The design of antiviral agents has also benefited from structure-based approaches. For instance, the discovery of a trisubstituted piperazin-2-one derivative as an adenovirus replication inhibitor was the result of a high-throughput screening of a chemical library, a common starting point for structure-based design efforts. nih.gov The identification of this hit compound provides a scaffold that can be further optimized using structural information about the viral DNA replication machinery.

While these principles are broadly applicable, their specific application to this compound for anti-inflammatory or antimicrobial purposes would require detailed structural information about its interactions with relevant biological targets, which is not currently available in the provided search results.

Structure Activity Relationship Sar and Pharmacophore Mapping of 1 2 Methylphenyl Piperazin 2 One Analogues

Impact of Substituent Modifications on Biological Activities

The biological activity of 1-(2-Methylphenyl)piperazin-2-one and its analogues is significantly influenced by the nature and position of substituents on both the aryl ring and the piperazinone core. These modifications can alter the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Influence of Aryl Substituents on Activity Profiles

Substituents on the phenyl ring of 1-arylpiperazine derivatives play a critical role in modulating their biological activity. The type, position, and electronic properties of these substituents can lead to significant variations in potency and selectivity.

For instance, in a series of 1-aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones, the nature of the substituent on the 1-arylpiperazine portion had a notable effect on their affinity for 5-HT1A receptors. Interestingly, the effect of these substituents was found to be opposite to that observed in simpler 1-arylpiperazine structures. nih.gov Two derivatives, compounds 7 and 13, emerged as the most potent 5-HT1A ligands with Ki values of 1.72 ± 0.07 nM and 2.75 ± 0.59 nM, respectively. nih.gov

The introduction of specific substituents can also confer or enhance particular biological activities. For example, studies on phenylpiperazine derivatives as acaricidal agents revealed that introducing a fluorine atom at the 2-position of the benzene (B151609) ring increased activity against Tetranychus urticae compared to the unsubstituted compound. nih.gov Furthermore, the presence of electron-withdrawing or electron-donating substituents on the phenyl ring of 4-(substituted phenyl)piperazin-1-ium-1-yl moieties was found to be more beneficial for in vitro antimycobacterial activity than an unsubstituted phenyl ring. mdpi.com Specifically, a bulky, lipophilic diphenylmethyl group improved efficacy against certain mycobacterial strains. mdpi.com

The following table summarizes the influence of various aryl substituents on the biological activity of phenylpiperazine analogues based on findings from different studies.

| Substituent | Position | Effect on Activity | Biological Target/Activity | Reference |

| Fluorine | 2-position | Increased activity | Acaricidal (against T. urticae) | nih.gov |

| Electron-withdrawing group | Phenyl ring | Beneficial | Antimycobacterial | mdpi.com |

| Electron-donating group | Phenyl ring | Beneficial | Antimycobacterial | mdpi.com |

| Diphenylmethyl | Phenyl ring | Improved efficacy | Antimycobacterial | mdpi.com |

Effects of Piperazinone Ring Modifications

Modifications to the piperazinone ring itself are also a key strategy in modulating the biological activity of this class of compounds. The rigidity and conformational flexibility of the piperazine (B1678402) ring system are critical for its interaction with biological targets.

Replacing the piperazine ring with a more flexible ethylenediamine (B42938) functional group has been shown to decrease activity in some instances, highlighting the importance of the ring's conformational constraint. researchgate.netplos.org Conversely, introducing a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system, a rigid counterpart to the flexible piperazine ring, has been suggested to improve binding ability due to its rigidity. researchgate.netplos.org

In the context of anti-influenza activity of nucleozin (B1677030) analogs, which feature a piperazine moiety, modifications leading to greater conformational freedom resulted in decreased activity. researchgate.net This underscores the necessity of maintaining the piperazine ring's specific conformation for optimal interaction with its target, the nucleoprotein (NP). researchgate.netplos.org

Furthermore, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been reported to cause a noticeable decrease in the antitumor activity of certain chromen-4-one derivatives, indicating the importance of the piperazine scaffold for this particular activity. nih.govtandfonline.com

The table below outlines the effects of various modifications to the piperazinone ring on biological activity.

| Modification | Effect on Activity | Biological Context | Reference |

| Replacement with ethylenediamine | Decreased activity | Anti-influenza (Nucleozin analogs) | researchgate.netplos.org |

| Introduction of 2,5-diazabicyclo[2.2.1]heptane (DBH) | Potentially improved binding | General | researchgate.netplos.org |

| Increased conformational freedom | Decreased activity | Anti-influenza (Nucleozin analogs) | researchgate.net |

| Replacement with morpholine or pyrrolidine | Noticeable decrease | Antitumor (Chromen-4-one derivatives) | nih.govtandfonline.com |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological profile of a drug. ijpras.com For chiral molecules containing a 1-phenylpiperazine (B188723) moiety, the different stereoisomers can exhibit distinct potencies and selectivities for their biological targets.

A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that the introduction of a methyl group on the piperazine ring, creating a chiral center, led to stereoisomers with selective effects on α7 and α9/α10 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org Specifically, methylation at the C2 position of the piperazine ring of an α9α10 agonist/α7 partial agonist resulted in isomers with varying activities at these receptors, whereas methylation at the C3 position significantly reduced activity. nih.govacs.org

In another example, the enantiomers of phenylpiperazinepropane-1,2-diol derivatives were synthesized to improve the ratio of antitussive activity to sedative effects. nih.gov The (S)-isomers consistently showed more favorable pharmacological profiles than the (R)-isomers and the corresponding racemic mixtures. nih.gov This led to the selection of levodropropizine, the (S)-isomer of 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol, for further development due to its optimal balance of desired activity and reduced side effects. nih.gov

These findings highlight the critical role of stereochemistry in the design of 1-phenylpiperazine-based therapeutic agents, as the spatial arrangement of substituents can dictate the interaction with the target protein and ultimately the pharmacological outcome.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogues and related phenylpiperazine compounds, several key pharmacophoric features have been identified that are crucial for their biological activities.

The versatile structure of the piperazine ring itself is a key element. researchgate.net Its two nitrogen atoms provide a polar surface area and opportunities for hydrogen bond donor and acceptor interactions, which often contribute to improved water solubility, oral bioavailability, and target affinity. researchgate.net

In the context of anticancer agents, the phenylpiperazine moiety has been identified as a crucial functional group. nih.govtandfonline.com For certain 1,2-benzothiazine derivatives, the phenylpiperazine part of the molecule is involved in π-π stacking interactions with nucleic acid bases, while the benzothiazine and phenylpiperazine rings are responsible for π-type interactions with aromatic amino acids in the binding domain of topoisomerase II. nih.gov

Molecular modeling studies of 1-aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones interacting with the 5-HT1A receptor suggest two possible binding modes. One mode involves the compound acting as a typical 4-substituted 1-arylpiperazine. The alternative mode proposes that the aryl substituent at position 1 of the isoquinolinone moiety and the N-4 atom of the piperazine ring mimic the bioactive conformation of simple 1-arylpiperazines. nih.gov This indicates that the spatial relationship between an aromatic ring and a basic nitrogen atom is a key pharmacophoric feature for 5-HT1A receptor affinity.

Rational Design Strategies Based on SAR Insights

The structure-activity relationship (SAR) data gathered for this compound and its analogues provide a foundation for the rational design of new and improved therapeutic agents. By understanding which structural features are critical for activity and selectivity, medicinal chemists can make targeted modifications to optimize the pharmacological profile of these compounds.

One key strategy involves the strategic introduction of substituents onto the aryl ring to enhance desired activities. For example, based on the finding that a diphenylmethyl group improves the antimycobacterial activity of certain phenylpiperazine derivatives, this bulky, lipophilic group could be incorporated into new analogues to potentially increase their potency. mdpi.com

Another approach focuses on modifying the piperazine ring to fine-tune the conformational properties of the molecule. The observation that a rigid piperazine-like scaffold can enhance binding suggests that designing analogues with constrained conformations could lead to more potent compounds. researchgate.net

Furthermore, the insights gained from stereochemical studies are invaluable for rational design. The synthesis of single enantiomers, such as the (S)-isomer of phenylpiperazinepropane-1,2-diol (levodropropizine), has been shown to be a successful strategy for improving the therapeutic index of a drug by separating the desired activity from unwanted side effects. nih.gov

The design of new anticancer agents has also benefited from SAR insights. The introduction of differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, based on the structures of known topoisomerase II inhibitors, is a prime example of rational drug design. nih.gov This approach led to the identification of a compound with potent antitumor activity and lower cytotoxicity towards healthy cells. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Piperazin-2-one (B30754) Scaffolds with Enhanced Selectivity

The development of novel piperazin-2-one scaffolds is a key area of research aimed at enhancing the selectivity and efficacy of potential drug candidates. The inherent flexibility of the piperazine (B1678402) ring can be constrained by incorporating it into more complex, rigid polycyclic structures, which can lead to improved interaction with biological targets. tandfonline.com The chemical reactivity of the piperazine nitrogen atoms also allows for the linkage of different pharmacophores within the same molecule, creating hybrid molecules with potentially synergistic activities. tandfonline.comacs.org

Researchers are actively exploring the synthesis of diverse libraries of piperazine-2-carboxamide (B1304950) derivatives for broad screening purposes. nih.gov By employing techniques like solid-phase synthesis and utilizing computational tools for reagent clustering and library profiling, scientists can maximize the diversity of these libraries and optimize for favorable pharmacokinetic parameters. nih.gov This approach has been shown to yield a wide range of structural diversity, crucial for identifying novel and selective compounds. nih.gov

A significant strategy in this field is the creation of multi-target ligands. For instance, novel series of multi-receptor piperazine derivatives have been designed as potential antipsychotics, demonstrating high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors while showing low efficacy at off-target receptors. rsc.org This multi-target approach, facilitated by the versatile piperazine scaffold, holds promise for developing drugs with improved therapeutic profiles and reduced side effects. rsc.org

Application of Advanced Computational Methods in Design and Optimization

Advanced computational methods are becoming indispensable in the design and optimization of piperazin-2-one derivatives. These techniques accelerate the discovery process by predicting the binding affinity and interaction of molecules with their biological targets. Molecular docking and dynamic simulations are powerful tools for understanding the binding modes of piperazine-based compounds. nih.gov

These computational approaches not only rationalize the structure-activity relationships (SAR) but also help in designing molecules with improved drug-like properties. By predicting pharmacokinetic properties, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

Exploration of New Biological Targets for Piperazin-2-one Derivatives

The versatility of the piperazine scaffold allows its derivatives to interact with a wide range of biological targets, making them relevant for various therapeutic areas. researchgate.net While traditionally explored for their activity in the central nervous system, recent research has expanded to investigate their potential in other areas, such as oncology and infectious diseases. researchgate.net

For instance, certain 2-(benzimidazol-2-yl)quinoxalines bearing N-methylpiperazine substituents have shown promising antitumor activity against a variety of cancer cell lines. acs.orgnih.gov Similarly, piperazine derivatives are being investigated as CCR5 antagonists for the treatment of HIV. researchgate.net The ability to functionalize the piperazine ring allows for the fine-tuning of interactions with specific targets, opening up new avenues for therapeutic intervention. researchgate.net

The exploration of new biological targets is often driven by screening diverse compound libraries against a wide range of assays. The development of piperazine-2-carboxamide libraries, for example, is intended for general screening to identify hits against various biological targets. nih.gov This unbiased approach can lead to the discovery of unexpected activities and new therapeutic applications for piperazin-2-one derivatives.

Integration of Synthetic and Computational Methodologies for Accelerated Discovery

The synergy between synthetic chemistry and computational modeling is a powerful strategy for accelerating the discovery of novel piperazin-2-one-based compounds. This integrated approach allows for a more rational and efficient drug discovery process.

The process often begins with the computational design of a focused library of compounds, followed by their efficient synthesis. For example, solid-phase synthesis methods have been developed to produce large libraries of piperazine-2-carboxamide derivatives. nih.gov The biological evaluation of these compounds then provides valuable data that can be used to refine the computational models, leading to a new cycle of design, synthesis, and testing.

Q & A

Q. What are the recommended synthetic protocols for 1-(2-Methylphenyl)piperazin-2-one under mild reaction conditions?

Methodological Answer: Synthesis typically involves cyclocondensation of 2-methylaniline derivatives with piperazine precursors. A two-step approach is often employed:

Intermediate Formation : React 2-methylphenylamine with chloroacetyl chloride to generate the chloroacetamide intermediate.

Cyclization : Treat the intermediate with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours .

Critical Parameters :

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystal Growth : Use slow evaporation from ethanol or dichloromethane to obtain high-quality crystals.

Data Collection : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100–150 K) to minimize thermal motion .

Refinement : Refine structures using SHELXL, focusing on residual density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Validation Tools :

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer: Focus on receptor-binding studies due to structural similarity to known piperazine-based ligands:

Radioligand Displacement Assays :

- Target serotonin (5-HT1A/2A) or dopamine receptors (D2/D3) using [³H]-spiperone as a competitive ligand .

- Incubate test compound (1 nM–10 µM) with membrane preparations from transfected HEK293 cells.

Functional Assays :

- Measure cAMP accumulation (for GPCR activity) or calcium flux (for ion channel-coupled receptors) .

Data Interpretation :

- Calculate IC50/Ki values using nonlinear regression (e.g., GraphPad Prism).

- Compare with reference antagonists (e.g., ketanserin for 5-HT2A) .

Q. Which analytical techniques are optimal for quantifying impurities in this compound?

Methodological Answer: Combine chromatographic and spectroscopic methods:

HPLC-PDA :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% TFA in water.

- Detect impurities at 254 nm; limit of quantification (LOQ) < 0.1% .

LC-MS/MS :

- Use ESI+ mode to identify byproducts (e.g., N-methylated derivatives) via m/z fragmentation .

Sample Preparation :

- Dissolve in methanol (1 mg/mL) and filter (0.22 µm PTFE) to remove particulates.

Advanced Research Questions

Q. How should researchers address contradictory yields reported for the synthesis of this compound?

Methodological Answer: Systematically evaluate variables contributing to yield discrepancies:

Reaction Atmosphere : Compare inert (N2/Ar) vs. ambient conditions; oxygen may oxidize intermediates .

Purification Methods : Test recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Additives : Screen Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .

Case Study : A 2023 study reported 65% yield under argon vs. 48% in air, highlighting oxidation sensitivity .

Q. What strategies resolve crystallographic data discrepancies in this compound structure refinement?

Methodological Answer: Address common issues in SHELXL refinement:

Residual Density Artifacts :

- Model disorder using PART instructions; assign occupancy factors to overlapping atoms .

- Add solvent molecules (e.g., water in channels) to account for unassigned electron density .

Twinning Detection :

Q. How can researchers mitigate stability issues during long-term storage of this compound?

Methodological Answer: Stability is influenced by hygroscopicity and light sensitivity:

Storage Conditions :

- Store in amber vials under argon at –20°C; desiccate with silica gel to prevent hydrolysis .

Stability Monitoring :

- Perform periodic HPLC analysis (0, 3, 6 months) to track degradation (e.g., lactam ring opening) .

Accelerated Studies :

- Expose samples to 40°C/75% RH for 4 weeks; compare degradation profiles via LC-MS .

Q. What computational methods predict the hydrogen-bonding network in this compound crystals?

Methodological Answer: Leverage graph-set analysis and DFT calculations:

Graph-Set Theory :

DFT Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.